4-benzyloxy-N-phenethylbenzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H21NO2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C22H21NO2/c24-22(23-16-15-18-7-3-1-4-8-18)20-11-13-21(14-12-20)25-17-19-9-5-2-6-10-19/h1-14H,15-17H2,(H,23,24) |
InChI Key |
FLTSDNCIYGLKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations for 4 Benzyloxy N Phenethylbenzamide and Derivatives
Retrosynthetic Analysis of the 4-benzyloxy-N-phenethylbenzamide Scaffold
Retrosynthetic analysis of this compound involves disconnecting the molecule at its most strategic bonds to identify plausible starting materials. The most apparent disconnection is at the amide bond (C-N bond), which is a common and reliable bond-forming reaction. This primary disconnection yields two key precursors: 4-(benzyloxy)benzoic acid and phenethylamine (B48288).
Further disconnection of the 4-(benzyloxy)benzoic acid at the ether linkage suggests 4-hydroxybenzoic acid and a benzyl (B1604629) halide (e.g., benzyl bromide) as the starting materials. This route is based on a standard Williamson ether synthesis. An alternative precursor for the acid component is 4-(benzyloxy)benzonitrile, which can be hydrolyzed to the corresponding carboxylic acid.
The phenethylamine fragment can be traced back to simpler precursors as well. For instance, it can be synthesized via the reduction of phenylacetonitrile (B145931) or through the reductive amination of phenylacetaldehyde. These disconnections provide a logical roadmap for the synthesis of the target molecule from readily available commercial reagents.
Classical and Modern Synthetic Methodologies for N-Phenethylbenzamides
The synthesis of N-phenethylbenzamides, including the title compound, primarily revolves around the formation of the robust amide bond. Various methodologies, from classical to modern, have been developed to achieve this transformation efficiently.
Amide Bond Formation via Dehydro-condensation Reactions
The direct coupling of a carboxylic acid and an amine to form an amide bond with the elimination of water is known as a dehydro-condensation reaction. While direct thermal condensation is possible, it often requires harsh conditions. Therefore, a wide array of coupling reagents has been developed to facilitate this reaction under milder conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-(dimethylamino)pyridine (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and suppress side reactions. nih.gov More modern reagents, such as uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), offer high efficiency and are particularly useful for sterically hindered substrates. nih.gov The general reaction involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine to form a tetrahedral intermediate, which then collapses to form the amide and a urea (B33335) byproduct (in the case of carbodiimides). researchgate.net
| Coupling Reagent | Additive | Typical Solvent | Temperature |
| DCC | DMAP | Dichloromethane (DCM) | Room Temperature |
| EDC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | 0 °C to Room Temperature |
| HATU | DIPEA | Dimethylformamide (DMF) | Room Temperature |
Nucleophilic Aromatic Substitution Approaches
While not a direct method for forming the final amide bond of this compound, nucleophilic aromatic substitution (SNAr) is a crucial strategy for synthesizing key precursors. youtube.commasterorganicchemistry.com SNAr reactions are typically used to introduce substituents onto an aromatic ring that is activated by electron-withdrawing groups. youtube.comjuniperpublishers.com
For instance, the synthesis of the 4-(benzyloxy)benzoyl moiety can begin with a precursor like 4-fluorobenzonitrile (B33359) or 4-nitrobenzonitrile. nih.govorgsyn.org In this approach, the benzyloxy group is introduced by reacting the activated aromatic ring with benzyl alcohol in the presence of a base. The electron-withdrawing nitrile or nitro group facilitates the attack of the benzyl oxide nucleophile, leading to the displacement of the fluoride (B91410) or nitro group. youtube.com The resulting 4-(benzyloxy)benzonitrile can then be hydrolyzed to the corresponding carboxylic acid, which is then coupled with phenethylamine. nih.gov
The efficiency of SNAr reactions is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.gov
Reductive Amination Strategies in Benzamide (B126) Synthesis
Reductive amination is a powerful method for forming C-N bonds, typically yielding amines from carbonyl compounds and ammonia (B1221849) or primary/secondary amines. jocpr.comjocpr.com While it doesn't directly form an amide bond, it can be a key step in a multi-step synthesis of N-substituted benzamides.
A synthetic route could involve the reductive amination of a suitable benzaldehyde (B42025) derivative with phenethylamine to form a secondary amine. This secondary amine could then be acylated with a benzoyl chloride to yield the final benzamide. However, a more direct application in the context of benzamide synthesis is less common. A clever, albeit multi-step, strategy involves the initial formation of an amide, which is then reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LAH). youtube.com This amine can then undergo a second acylation. youtube.com This iterative acylation-reduction sequence allows for the controlled synthesis of complex amines and could be adapted for the synthesis of derivatives of N-phenethylbenzamides. youtube.commasterorganicchemistry.com
Common reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial carbonyl compound. masterorganicchemistry.com
| Reducing Agent | Typical Carbonyl | Amine Source | Solvent |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde, Ketone | Primary or Secondary Amine | Methanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde, Ketone | Primary or Secondary Amine | Dichloroethane (DCE) |
| Hydrogen (H₂) with Pd/C | Aldehyde, Ketone | Primary or Secondary Amine | Ethanol, Methanol |
Precursor Compound Synthesis and Derivatization
The synthesis of the target molecule relies on the efficient preparation of its precursors. The synthesis of the benzonitrile (B105546) intermediate is a key example.
Synthesis of 4-(Benzyloxy)benzonitrile Intermediates
The synthesis of 4-(benzyloxy)benzonitrile is commonly achieved through a Williamson ether synthesis. This involves the reaction of 4-hydroxybenzonitrile (B152051) (also known as 4-cyanophenol) with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. chembk.com The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), deprotonates the phenolic hydroxyl group of 4-hydroxybenzonitrile to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction, displacing the halide and forming the ether linkage.
The reaction is typically carried out in a polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF), which can solvate the cation of the base without deactivating the nucleophile. dissertationtopic.net The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields. dissertationtopic.net
An alternative approach involves the nucleophilic aromatic substitution on a substrate like 4-fluorobenzonitrile with benzyl alcohol and a strong base, as mentioned in section 2.2.2. nih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |
| 4-Hydroxybenzonitrile | Benzyl Bromide | K₂CO₃ | Acetone | High |
| 4-Hydroxybenzonitrile | Benzyl Chloride | NaH | DMF | High |
| 4-Fluorobenzonitrile | Benzyl Alcohol | K₂CO₃ | DMSO | Moderate to High |
Preparation of 4-(Benzyloxy)benzylamine Precursors
The synthesis of 4-(benzyloxy)benzylamine precursors is a critical step in the construction of the target molecule. A common route begins with the nucleophilic substitution reaction of 4-cyanophenol with a benzyl bromide. nih.gov This reaction is typically carried out in a solvent like acetone, under reflux conditions, and in the presence of a base such as potassium carbonate, yielding 4-(benzyloxy)benzonitrile in high yields (92–99%). nih.gov The subsequent step involves the reduction of the nitrile group to an amine. Lithium aluminum hydride (Li(AlH₄)) is an effective reducing agent for this transformation. nih.gov The reaction is usually performed in a solvent like tetrahydrofuran (B95107) (THF), starting at a low temperature (0 °C) and then proceeding at room temperature. nih.gov The resulting imine intermediate is then hydrolyzed in a basic medium (e.g., NaOH) to afford 4-(benzyloxy)benzylamine. nih.gov This two-step, one-pot reduction and hydrolysis process can provide the desired benzylamine (B48309) precursors in yields ranging from 49% to 80%. nih.gov
Alternative methods for synthesizing benzylamine precursors include the catalytic reduction of the corresponding benzonitriles in the presence of ammonia. google.com This can be achieved using various catalysts and solvents. Another approach involves the reductive amination of benzaldehydes. chemicalbook.com
Table 1: Synthesis of 4-(Benzyloxy)benzylamine Precursors
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Nucleophilic Substitution | 4-cyanophenol, benzyl bromide, K₂CO₃, acetone, reflux | 4-(benzyloxy)benzonitrile | 92–99% nih.gov |
| 2 | Reduction & Hydrolysis | 4-(benzyloxy)benzonitrile, Li(AlH₄), THF; then NaOH/H₂O | 4-(benzyloxy)benzylamine | 49–80% nih.gov |
Diversification Strategies for Phenethyl Amine Moieties
The phenethylamine moiety is a common scaffold in medicinal chemistry due to its presence in many naturally occurring and synthetic bioactive compounds. nih.gov Diversification of this part of the molecule allows for the exploration of structure-activity relationships. Strategies for diversification often involve introducing various substituents onto the phenyl ring of the phenethylamine. This can be achieved by using commercially available substituted phenethylamines or by synthesizing them from corresponding substituted phenylacetic acids or phenylethanols.
Another key diversification point is the amide bond itself. The core N-phenethylbenzamide structure can be synthesized through the Schotten-Baumann reaction, which involves the condensation of benzoyl chloride with 2-phenylethylamine. This reaction can be performed under solvent-free conditions, providing good yields. Variations in the benzoyl chloride component allow for a wide range of analogues to be synthesized.
Design and Synthesis of Structurally Related Benzamide Analogues for Research
The design and synthesis of structurally related benzamide analogues are crucial for developing new compounds with potential applications in various research areas, including medicinal chemistry. By systematically modifying the core benzamide structure, researchers can investigate how different functional groups and structural motifs influence the properties of the molecule.
The synthesis of N-benzylbenzamide derivatives is often achieved through the amidation of a carboxylic acid with a benzylamine. rsc.org Various coupling reagents can be employed to facilitate this reaction. For instance, a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) has been shown to be effective. rsc.org The order of reagent addition can significantly impact the reaction yield, with one reported method achieving a 99% yield of N-benzylbenzamide. rsc.org
Another approach is the oxidative amidation of an aldehyde with an amine. nih.gov For example, benzaldehyde can be reacted with benzylamine in the presence of a copper-based metal-organic framework (Cu-MOF) catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This method has been shown to produce N-benzylbenzamide in good yields. nih.gov Furthermore, N-benzylbenzamide derivatives have been synthesized as part of research into dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.org
The synthesis of N-benzyloxybenzamides involves the formation of an amide bond between a benzoic acid derivative and a benzyloxyamine. This class of compounds is of interest in various fields. For example, a series of N-benzyloxy-N-phenylbenzamides has been investigated. The synthesis of these compounds often starts with commercially available materials and involves standard amide coupling reactions.
Quinoline-based benzamide analogues represent a class of compounds where a quinoline (B57606) ring system is incorporated into the benzamide scaffold. The synthesis of these analogues often involves coupling a quinoline-containing amine or carboxylic acid with the appropriate benzamide counterpart. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized through a nucleophilic aromatic substitution reaction between a 4-chloroquinoline (B167314) and a 4-(benzyloxy)benzylamine. nih.gov This reaction is typically performed at high temperatures in a solvent like dimethylsulfoxide (DMSO) with a base such as N,N-diisopropylethylamine (DIPEA). nih.gov
The quinoline core itself can be synthesized through various established methods, including the Conrad–Limpach, Skraup, and Friedländer reactions, which allow for the introduction of diverse substituents on the quinoline ring. rsc.orgiipseries.orgmdpi.com These synthetic strategies enable the creation of a wide array of quinoline-based benzamide analogues for biological evaluation. nih.govnih.gov
Table 2: Synthesis of Quinoline-based Benzamide Analogues
| Starting Materials | Reaction Type | Reagents and Conditions | Product Type |
| 4-chloroquinolines, 4-(benzyloxy)benzylamines | Nucleophilic Aromatic Substitution | DIPEA, DMSO, 150 °C | N-(4-(benzyloxy)benzyl)-4-aminoquinolines nih.gov |
| Anilines, β-ketoesters | Conrad–Limpach reaction | Acetic acid, ethanol; then Dowtherm A, high temp. | 2-alkyl-4-hydroxyquinolines (precursors) nih.gov |
Phenethylbenzamide derivatives are not only synthesized in the laboratory but are also found in nature. One such example is N-phenethylbenzamide, which has been reported to be present in the plant species Haplophyllum tuberculatum. nih.gov The isolation and characterization of these natural products are important for discovering new bioactive compounds. These naturally occurring derivatives can serve as lead compounds for further synthetic modifications to enhance their biological activities. The study of these compounds from natural sources contributes to the understanding of their potential therapeutic applications.
Structure Activity Relationship Sar Investigations of 4 Benzyloxy N Phenethylbenzamide Analogues
General Principles of SAR in Benzamide (B126) Chemistry
Benzamides are a versatile class of compounds with a wide range of biological activities, including antimicrobial, antipsychotic, and enzyme inhibitory effects. nih.govnih.gov The SAR of benzamides is diverse and target-dependent, but some general principles have emerged from numerous studies. The central benzamide core serves as a key scaffold, with the amide bond often participating in crucial hydrogen bonding interactions with biological targets. acs.org The aromatic rings on either side of the amide linkage provide platforms for substituent modifications that can modulate activity through steric, electronic, and hydrophobic interactions.
Key aspects often explored in benzamide SAR include:
Substitution pattern on the benzoyl ring: The nature and position of substituents on the phenyl ring derived from benzoic acid can significantly influence binding affinity and selectivity.
Nature of the N-substituent: The group attached to the amide nitrogen is critical for defining the molecule's interaction with its target. This can range from simple alkyl chains to complex cyclic systems.
The systematic modification of these structural features allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the design of more potent and selective analogues. gardp.org
Impact of Substituent Modifications on Molecular Interactions and Activity
The benzyloxy group in 4-benzyloxy-N-phenethylbenzamide offers a key point for structural modification. The phenyl ring of this moiety can be substituted to probe the electronic and steric requirements of the binding pocket. Studies on related molecules with benzyloxy substituents have shown that both the position and the electronic nature of the substituents can have a profound impact on biological activity. nih.gov
For instance, in a series of monoamine oxidase (MAO) inhibitors bearing a benzyloxy substituent, it was found that the position of substituents on the benzyloxy phenyl ring was critical for potency. nih.gov Generally, para-substituted compounds displayed higher potency for MAO-B inhibition compared to their meta-substituted counterparts. nih.gov Furthermore, the electronic properties of these substituents played a significant role. Electron-withdrawing groups at the meta-position of the benzene (B151609) ring were found to be more favorable for MAO-B inhibition. nih.gov Conversely, the introduction of electron-donating groups led to a slight decrease in inhibitory activity. nih.gov These findings suggest that the electronic landscape of the benzyloxy phenyl ring is a key determinant of molecular recognition and activity.
Table 1: Effect of Substituents on the Benzyloxy Phenyl Ring on MAO-B Inhibition
| Compound Analogue | Substituent on Benzyloxy Phenyl Ring | Position | Electronic Effect | Relative Potency (MAO-B Inhibition) |
|---|---|---|---|---|
| Analogue A | Unsubstituted | - | - | Baseline |
| Analogue B | Fluoro | para | Electron-withdrawing | Increased |
| Analogue C | Chloro | para | Electron-withdrawing | Increased |
| Analogue D | Methyl | para | Electron-donating | Slightly Decreased |
| Analogue E | Methoxy | para | Electron-donating | Slightly Decreased |
| Analogue F | Fluoro | meta | Electron-withdrawing | Potent |
| Analogue G | Chloro | meta | Electron-withdrawing | Potent |
This table is a generalized representation based on findings reported in the literature. nih.gov The relative potencies are illustrative.
The N-phenethyl moiety is another critical component of the this compound structure that can be systematically modified to investigate SAR. The substitution pattern on the phenyl ring of the phenethyl group, as well as alterations to the ethyl linker, can significantly affect target interaction. nih.govnih.gov
In studies of N-phenethyl-substituted opioids, it has been shown that even small changes to the N-phenethyl group can alter a ligand's activity, sometimes converting an agonist into an antagonist. nih.gov For example, adding substituents to various positions on the aromatic ring of the N-phenethyl group can modify the ligand's interaction with opioid receptors. nih.gov Research on N-benzyl phenethylamines as 5-HT2A/2C agonists has revealed that nonpolar substituents like halogens and short alkyl chains on the phenethylamine (B48288) ring generally increase affinity, while hydrogen bond donors decrease it. nih.gov
Table 2: Influence of N-Phenethyl Moiety Variations on Receptor Affinity
| Compound Analogue | Modification on N-Phenethyl Moiety | Effect on Affinity |
|---|---|---|
| Analogue 1 | Unsubstituted Phenyl Ring | Baseline Affinity |
| Analogue 2 | 4-Chloro substituent | Increased Affinity |
| Analogue 3 | 4-Methyl substituent | Increased Affinity (short alkyl chain) |
| Analogue 4 | 4-Hydroxy substituent | Decreased Affinity |
| Analogue 5 | N-benzyl substitution | Significant increase in binding affinity |
This table is a generalized representation based on findings from various studies on N-phenethyl and related analogues. nih.govnih.gov
The central amide bond of the benzamide core is a key structural feature, but it can also be a liability in terms of metabolic stability. chemrxiv.org Bioisosteric replacement of the amide bond with other functional groups that mimic its steric and electronic properties is a common strategy in drug design to improve pharmacokinetic profiles while retaining biological activity. nih.gov
Common bioisosteres for the amide group include heterocycles such as oxazoles, oxadiazoles, and triazoles. acs.orgnih.gov For example, in the development of dopamine (B1211576) D4 receptor ligands, replacing the amide linker with a 1,2,3-triazole resulted in analogues that maintained high affinity and selectivity while showing improved metabolic stability. chemrxiv.org Similarly, the replacement of an amide with oxadiazole moieties has been successful in developing potent inhibitors for other targets. nih.gov The choice of the bioisostere is critical, as it must maintain the correct geometry and hydrogen bonding capabilities to interact effectively with the target. acs.org
Table 3: Examples of Bioisosteric Replacements for the Benzamide Amide Bond
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Amide (-CONH-) | 1,2,4-Oxadiazole | Improved metabolic stability, maintained potency nih.gov |
| Amide (-CONH-) | 1,3,4-Oxadiazole | Potent inhibition, serves as an amide surrogate nih.gov |
| Amide (-CONH-) | 1,2,3-Triazole | Improved metabolic stability, maintained affinity and selectivity chemrxiv.org |
Elucidation of Key Pharmacophores for Target Engagement
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For benzamide derivatives, the elucidation of the pharmacophore is key to understanding how these molecules interact with their biological targets and for designing new, more potent compounds. nih.govresearchgate.net
Pharmacophore models for benzamide derivatives often highlight the importance of:
Aromatic/hydrophobic regions: Corresponding to the phenyl rings of the benzoyl and N-phenethyl moieties.
Hydrogen bond acceptors/donors: The carbonyl oxygen and the N-H group of the amide are critical hydrogen bonding features.
Specific spatial relationships: The distances and angles between these features are crucial for optimal binding.
Studies on N-benzyl benzamide derivatives as melanogenesis inhibitors have utilized 3D-pharmacophore models to understand the ligand-receptor interactions. nih.gov These models can be generated using ligand-based methods, which rely on a set of active molecules, or structure-based methods, which use the 3D structure of the target protein. nih.gov The identification of a pharmacophore helps in virtual screening to find new hits and in the rational design of analogues with improved activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgyoutube.com For benzamide systems, QSAR models can be powerful tools for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.govnih.gov
QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can be topological, electronic, or steric in nature. Statistical methods are then used to create an equation that correlates these descriptors with the observed biological activity. youtube.com
For example, a QSAR study on substituted benzamides with antimicrobial activity demonstrated that the activity could be modeled using topological descriptors and molecular connectivity indices. nih.gov The predictive ability of such models is assessed through internal and external validation methods. nih.gov Similarly, MIA-QSAR has been used to model the herbicidal activities of (thio)benzamide herbicides, with the resulting models used to estimate the activity of new candidate compounds. nih.gov The development of robust and predictive QSAR models is a key component in modern drug discovery and agrochemical research. nih.govfrontiersin.org
Table 4: Common Descriptors Used in QSAR Modeling of Benzamides
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Indices (e.g., ²χ) | Information about the branching and connectivity of the molecule nih.gov |
| Shape | Kier's Shape Index (κₐ₁) | Describes the shape of the molecule nih.gov |
| Electronic | Klopman Index | Encodes Coulombic and frontier orbital interactions of atoms nih.gov |
Advanced Spectroscopic and Computational Methodologies in 4 Benzyloxy N Phenethylbenzamide Research
Spectroscopic Techniques for Structural Elucidation and Confirmation in Research
The precise identification and structural confirmation of synthesized compounds are foundational to any chemical and pharmacological research. In the study of 4-benzyloxy-N-phenethylbenzamide and its analogs, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzamide (B126) Backbone and Substituent Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. In the context of this compound, ¹H and ¹³C NMR are used to analyze the core benzamide structure and its substituents.
¹H NMR provides detailed information about the hydrogen atoms in the molecule. For instance, in related benzamide structures, specific chemical shifts (δ) are indicative of different proton environments. The aromatic protons of the benzamide and phenethyl groups typically appear in the downfield region of the spectrum, while the methylene (B1212753) (-CH2-) protons of the phenethyl and benzyloxy groups resonate at characteristic intermediate chemical shifts.
¹³C NMR complements the proton data by providing information about the carbon skeleton. The carbonyl carbon of the amide group is a key diagnostic signal, usually appearing significantly downfield. The various aromatic and aliphatic carbons also have distinct chemical shifts, allowing for a complete assignment of the carbon framework of this compound. For example, in the analysis of similar compounds, the benzylic carbon and the carbons of the phenethyl moiety can be clearly identified. rsc.org
Table 1: Representative NMR Data for Related Benzamide Structures
| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |
| ¹H | 7.0 - 8.5 | Aromatic protons |
| ¹H | ~5.1 | Benzyloxy -CH₂- protons |
| ¹H | 2.8 - 3.8 | Phenethyl -CH₂- protons |
| ¹³C | ~165 | Amide carbonyl carbon |
| ¹³C | 110 - 160 | Aromatic carbons |
| ¹³C | ~70 | Benzyloxy -CH₂- carbon |
| ¹³C | 35 - 42 | Phenethyl -CH₂- carbons |
Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HR-MS) is a critical analytical technique used to determine the precise molecular weight of a compound, which in turn confirms its elemental composition. For this compound, HR-MS provides an exact mass measurement with a high degree of accuracy, typically to within a few parts per million (ppm).
This technique is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. The experimentally determined mass is compared to the calculated theoretical mass of the expected molecular formula (C₂₂H₂₁NO₂ for this compound). A close match between these values provides strong evidence for the correct and successful synthesis of the target molecule.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have emerged as powerful tools in drug discovery and development, offering insights into molecular interactions and properties that can guide experimental work. For this compound, these computational approaches have been employed to explore its potential therapeutic applications.
Molecular Docking Studies for Ligand-Target Interactions (e.g., Aβ42 pentamer model, MAO-B)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
In the context of Alzheimer's disease research, molecular docking studies have been used to investigate the interaction of various ligands with targets like the amyloid-beta (Aβ) peptide, which is a key component of the amyloid plaques found in the brains of Alzheimer's patients. While specific docking studies on this compound with the Aβ42 pentamer model are not extensively documented in publicly available literature, this approach is a standard method to evaluate the potential of a compound to inhibit Aβ aggregation.
Similarly, Monoamine Oxidase B (MAO-B) is another important target in neurodegenerative diseases. Docking studies of various inhibitor compounds into the active site of MAO-B have been crucial in designing potent and selective inhibitors. nih.gov Such studies for this compound would involve placing the molecule into the binding pocket of MAO-B to predict its binding affinity and interaction patterns, which could suggest its potential as a MAO-B inhibitor. nih.govnih.gov
Theoretical Evaluation of Molecular Permeability (e.g., PAMPA-BBB in in vitro models)
For a drug to be effective in treating central nervous system (CNS) disorders, it must be able to cross the blood-brain barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict the passive permeability of a compound across the BBB. researchgate.netnih.govfrontiersin.orgbioassaysys.com
Table 2: Parameters for Assessing Blood-Brain Barrier Permeability
| Method | Description | Relevance to this compound |
| PAMPA-BBB | An in vitro assay that measures the passive diffusion of a compound across an artificial membrane coated with lipids that mimic the BBB. researchgate.netnih.govfrontiersin.orgbioassaysys.com | Provides an experimental prediction of the compound's ability to cross the BBB. researchgate.netnih.govfrontiersin.orgbioassaysys.com |
| Computational Models | Algorithms that use a compound's physicochemical properties to predict its permeability. | Offers a theoretical estimation of BBB penetration, guiding further experimental studies. |
Prediction of Pharmacological Potential via in silico Screening
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be used to predict the pharmacological potential of a compound like this compound against a variety of biological targets.
By creating a virtual model of this compound, researchers can screen it against numerous known pharmacological targets. This process can help to identify potential new therapeutic applications for the compound and prioritize it for further experimental testing. For example, in silico screening could reveal potential interactions with various G-protein coupled receptors, kinases, or other enzymes implicated in disease, thereby broadening the scope of its pharmacological investigation. nih.gov
Density Functional Theory (DFT) and Quantum Chemical Calculations for Mechanistic Insights
Density Functional Theory (DFT) and other quantum chemical calculations represent powerful in silico tools for elucidating the mechanistic details of how this compound interacts with and modulates the aggregation of amyloid-beta (Aβ) peptides. These computational methods provide a molecular-level understanding that is often inaccessible through experimental techniques alone. By modeling the electronic structure and energies of the compound and its interactions with Aβ monomers or oligomers, researchers can predict binding modes, interaction energies, and the conformational changes induced by the inhibitor.
Quantum chemical studies on benzamide derivatives have been employed to analyze their spectral, geometrical, and photophysical properties. researchgate.net For instance, calculations can determine the distribution of the molecular electrostatic potential (MEP), which is crucial for identifying the regions of a molecule that are likely to engage in electrostatic interactions, such as hydrogen bonding, with the peptide backbone or amino acid side chains of Aβ. researchgate.net Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the charge transfer capabilities and reactivity of the molecule. nih.gov
In the context of Aβ aggregation, computational studies, including molecular docking and quantum mechanics/molecular mechanics (QM/MM), suggest that benzamide derivatives, like this compound, likely interact with key hydrophobic regions of the Aβ peptide, such as the "KLVFFA" sequence, which is critical for self-association and fibril formation. nih.govuwaterloo.ca DFT calculations can refine these docking poses and provide accurate estimations of the binding affinities. These calculations can also shed light on how the inhibitor stabilizes the Aβ monomer or early-stage oligomers, thereby preventing their conversion into toxic, aggregation-prone conformations. nih.gov While high-accuracy calculations for large systems like Aβ-inhibitor complexes can be computationally demanding, they are essential for understanding the nuanced interactions that drive binding and inhibition. arxiv.orgarxiv.org
By systematically modifying the structure of this compound in silico and calculating the resulting changes in interaction energies and geometries, researchers can gain predictive insights for designing more potent inhibitors. This computational approach allows for the screening of virtual libraries of related compounds and the rationalization of structure-activity relationships observed in experimental assays. researchgate.net
| Computational Method | Application in this compound Research | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP). researchgate.netnih.gov | Understanding of chemical reactivity, charge distribution, and potential interaction sites with Aβ peptides. researchgate.net |
| Molecular Docking | Prediction of the preferred binding orientation of the compound within the Aβ monomer or oligomer. nih.govuwaterloo.ca | Identification of key interacting residues and the role of hydrophobic and electrostatic interactions in binding. nih.govuwaterloo.ca |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy calculation of interaction energies and geometries for the binding site. arxiv.org | Detailed understanding of the binding mechanism and the electronic effects of the inhibitor on the peptide. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of the compound and Aβ peptide over time. nih.govnih.gov | Insights into the stability of the inhibitor-peptide complex and the conformational changes induced by the inhibitor. nih.govnih.gov |
Microscopy Techniques in Aggregate Studies
In typical Aβ aggregation studies, TEM images of the control (Aβ peptide alone) reveal the formation of long, unbranched, and often twisted fibrils, which are characteristic of amyloid structures. nih.gov These fibrils can exhibit polymorphism, with different morphologies such as twisted and untwisted filaments coexisting. nih.gov The width of these mature fibrils is typically in the nanometer range.
When an effective inhibitor like a benzamide derivative is introduced, TEM analysis can reveal several key effects on fibril morphology. researchgate.net These may include a significant reduction in the density and length of the fibrils, the appearance of shorter, fragmented protofibrillar species, or the formation of unstructured, amorphous aggregates instead of well-ordered fibrils. researchgate.net In some cases, inhibitors may not completely prevent aggregation but rather remodel the aggregation pathway to produce off-pathway, non-toxic aggregates. uwaterloo.ca
For example, studies on related N-phenethylbenzamide derivatives have used TEM to confirm their ability to modulate Aβ42 fibrillogenesis. researchgate.net The visual evidence from TEM corroborates findings from other biophysical assays, such as Thioflavin T fluorescence, providing a more complete picture of the inhibitor's mechanism of action. researchgate.netnih.gov Quantitative analysis of TEM images, such as measuring the distribution of fibril widths and lengths, allows for a systematic comparison of the inhibitory potency of different compounds.
| Condition | Observed Fibril Morphology | Interpretation |
| Aβ Peptide (Control) | Long, dense, and often twisted fibrils. nih.gov | Typical amyloid fibril formation in the absence of an inhibitor. |
| Aβ Peptide + this compound | Shorter, fragmented fibrils or amorphous aggregates. researchgate.net | Inhibition of fibril elongation and maturation. |
| Aβ Peptide + Ineffective Compound | Similar morphology to the control, with long, well-defined fibrils. | The compound has little to no effect on Aβ aggregation. |
| Aβ Peptide + Aggregation Promoter | Increased density and rate of fibril formation. researchgate.net | The compound accelerates the aggregation process. |
Emerging Research Avenues and Theoretical Implications for 4 Benzyloxy N Phenethylbenzamide
Exploration of Novel Biological Targets for Benzamide (B126) Scaffolds
The benzamide core is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. For derivatives of N-phenethylbenzamide, research has pointed towards several potential therapeutic areas.
A recent study highlighted the potential of a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives as inhibitors of amyloid-beta (Aβ42) aggregation. This suggests a possible application in neurodegenerative diseases like Alzheimer's. In this context, 4-benzyloxy-N-phenethylbenzamide could be investigated for its ability to modulate the aggregation of amyloid peptides.
Furthermore, other benzamide derivatives have been identified as potent inhibitors of various enzymes and protein-protein interactions. For instance, certain aminophenyl benzamide derivatives are effective inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy. benthamdirect.comresearchgate.netnih.gov The structural features of this compound could be adapted to explore its potential as an HDAC inhibitor.
Additionally, the benzamide scaffold has been utilized in the design of antagonists for the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway, a key target in cancer immunotherapy. nih.gov The aryl rings and amide linker in this compound provide a foundation for designing molecules that could disrupt this critical protein-protein interaction.
Other identified targets for benzamide derivatives include:
Kinetoplastid parasites: N-phenylbenzamide derivatives have shown activity against parasites like Trypanosoma brucei, which cause neglected tropical diseases, by binding to their kinetoplast DNA (kDNA). nih.govnih.gov
AMPA receptors: Certain benzamide compounds act as positive allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, with potential applications in treating cognitive disorders. mdpi.com
ABCG2 Transporter: Some benzamide derivatives have been shown to inhibit the ABCG2 transporter, a protein associated with multidrug resistance in cancer. nih.gov
The exploration of these and other potential targets for this compound could be guided by high-throughput screening of compound libraries against diverse biological assays.
Development of Multi-targeting Strategies Based on the Benzamide Core
The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is a growing trend in drug discovery for complex diseases. The benzamide scaffold is well-suited for the development of such multi-targeting agents.
Research into dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has utilized benzothiazole-phenyl analogs, demonstrating the potential for creating dual-action anti-inflammatory and analgesic agents from a core structure. escholarship.org This approach could be adapted to the this compound backbone to explore synergistic therapeutic effects.
Computational methods are also being developed to facilitate the design of dual-target drugs. For example, the AIxFuse method uses reinforcement learning and molecular docking to learn how to combine pharmacophores to satisfy the structural constraints of two different protein pockets. rsc.org Such in silico tools could be invaluable in rationally designing multi-targeting derivatives of this compound.
The potential for multi-target activity is a significant advantage, as it can lead to enhanced efficacy and a reduced likelihood of developing drug resistance.
Advanced Synthetic Methodologies for Combinatorial Library Generation
The systematic exploration of the structure-activity relationships (SAR) of this compound and its analogs necessitates the efficient synthesis of a diverse range of related compounds. Combinatorial chemistry offers powerful tools for generating such libraries. nih.gov
Solid-Phase Organic Synthesis (SPOS): This technique allows for the parallel synthesis of a large number of compounds on a solid support. The core benzamide structure can be assembled on a resin, and various building blocks can be introduced at different points of diversity.
Flow Chemistry: Modern flow chemistry platforms enable the rapid and automated synthesis of compound libraries. chemrxiv.orgchemrxiv.org This method offers precise control over reaction conditions and can significantly accelerate the synthesis of a large number of derivatives for screening.
A general synthetic route to a library of this compound derivatives could involve the following steps:
Attachment of a protected 4-hydroxybenzoic acid to a solid support.
Introduction of diversity at the benzyloxy position by reacting with a library of benzyl (B1604629) halides.
Amide bond formation with a library of phenethylamines.
Cleavage from the solid support to yield the final products.
The synthesis of a related compound, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, involved the esterification of 4-benzyloxyphenol with a substituted benzoic acid using DCC and DMAP as coupling agents. nih.gov A similar approach could be employed for the amide bond formation in the synthesis of this compound.
The generation of diverse combinatorial libraries is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. twistbioscience.com
Investigation of in vitro Metabolic Pathways at a Biochemical Level
Understanding the metabolic fate of a compound is critical for its development as a potential therapeutic agent. While direct metabolic studies on this compound are not available, the metabolic pathways of related N-substituted benzamides and fentanyl analogs can provide valuable insights. d-nb.inforesearchgate.netnih.gov
Based on the metabolism of analogous structures, the following metabolic transformations can be anticipated for this compound:
N-Dealkylation: Cleavage of the bond between the nitrogen and the phenethyl group, or the benzylic carbon and the oxygen.
Hydroxylation: Addition of a hydroxyl group to one of the aromatic rings or the aliphatic chain.
Amide Hydrolysis: Cleavage of the amide bond to yield 4-benzyloxybenzoic acid and phenethylamine (B48288).
O-Dealkylation: Removal of the benzyl group to form a phenolic metabolite.
Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites.
In vitro metabolic studies using liver microsomes, hepatocytes, or recombinant cytochrome P450 enzymes can be employed to identify the major metabolites and the enzymes responsible for their formation. This information is essential for predicting the compound's pharmacokinetic profile and potential for drug-drug interactions.
| Potential Metabolic Reaction | Anticipated Product(s) | Enzymatic System |
| N-Dealkylation | 4-Benzyloxybenzamide and phenylacetaldehyde | Cytochrome P450 |
| Amide Hydrolysis | 4-Benzyloxybenzoic acid and phenethylamine | Amidases |
| Aromatic Hydroxylation | Hydroxylated derivatives on either phenyl ring | Cytochrome P450 |
| O-Dealkylation | 4-Hydroxy-N-phenethylbenzamide | Cytochrome P450 |
| Conjugation | Glucuronide or sulfate conjugates | UGTs, SULTs |
Theoretical Rationalization of Structure-Activity Relationships for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. archivepp.com This approach can be used to predict the activity of new compounds and to guide the design of more potent analogs.
For benzamide derivatives, QSAR studies have identified several key descriptors that influence their biological activity. These include:
Hydrophobicity (LogP): The lipophilicity of the molecule, which affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Electronic Properties (e.g., Hammett constants, atomic charges): These descriptors relate to the electronic nature of substituents and their influence on binding interactions.
Steric Parameters (e.g., molar refractivity, van der Waals volume): These describe the size and shape of the molecule and its substituents, which are critical for fitting into a binding site.
Topological Indices: These numerical descriptors capture information about the connectivity and branching of the molecule.
A 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors revealed that hydrophobic character and hydrogen bond donating groups positively contribute to their activity. benthamdirect.comresearchgate.netnih.gov Another study on N-pyridyl and pyrimidine (B1678525) benzamides as antiepileptic agents developed a pharmacophore model with a hydrogen bond donor, a hydrophobic feature, and two aromatic rings as crucial for activity. nih.gov
For this compound, a QSAR model could be developed by synthesizing a library of analogs with variations in the substituents on both aromatic rings and analyzing their biological activity. The resulting model could then be used to predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates.
Role of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule that is used to study the function of a biological target in cells or in vivo. While there is no direct evidence of this compound being used as a chemical probe, its structure lends itself to modifications that would enable such applications.
To function as a chemical probe, a molecule should ideally possess:
High potency and selectivity for its target.
A known mechanism of action.
Suitability for use in cellular or in vivo models.
Derivatives of this compound could be designed as chemical probes by incorporating:
A "clickable" handle: An azide (B81097) or alkyne group can be introduced into the molecule to allow for its attachment to reporter tags (e.g., fluorescent dyes, biotin) via click chemistry. This would enable the visualization and isolation of the target protein.
A photoreactive group: This would allow for covalent cross-linking of the probe to its target upon photoactivation, facilitating target identification.
A radiolabel: Introduction of a radioisotope such as carbon-11 (B1219553) or fluorine-18 (B77423) would allow for the use of the compound as a tracer in Positron Emission Tomography (PET) imaging to study the distribution and density of the target in vivo. researchgate.net
The development of a chemical probe based on the this compound scaffold would be a valuable tool for elucidating the biological role of its target and for validating it as a therapeutic target.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 4-benzyloxy-N-phenethylbenzamide?
To optimize synthesis, prioritize reaction conditions (e.g., temperature control during acyl chloride coupling) and reagent stoichiometry. For example, using O-benzyl hydroxylamine hydrochloride as a precursor requires strict anhydrous conditions to avoid hydrolysis. Hazard analysis for reagents like dichloromethane and pivaloyl chloride is essential, including DSC monitoring to detect decomposition risks . Mutagenicity assessments (e.g., Ames II testing) should guide handling protocols, as certain anomeric amides exhibit mutagenic potential comparable to benzyl chloride .
Q. What safety protocols are mandatory during the handling of this compound?
Implement hazard assessments aligned with Prudent Practices in the Laboratory (National Academies Press, 2011). Key steps include:
- Using fume hoods and PPE (gloves, goggles) when handling volatile solvents (e.g., acetonitrile).
- Storing the compound in dark, cool environments to prevent thermal decomposition, as DSC data indicate instability upon heating .
- Disposing of waste via approved chemical disposal routes, particularly for mutagenic intermediates .
Q. What analytical techniques are standard for characterizing this compound?
Core techniques include:
- NMR spectroscopy for confirming substituent positions (e.g., benzyloxy vs. phenethyl groups).
- IR spectroscopy to identify amide C=O stretches (~1650–1700 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹).
- Mass spectrometry for molecular weight validation. Note: Absence of melting/boiling point data in some studies necessitates cross-validation with thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
Discrepancies in NMR or IR data often arise from stereochemical variations or solvent effects. For example, pyramidalization at the amide nitrogen (due to anomeric stabilization) can alter coupling constants in -NMR. Use computational chemistry (DFT calculations) to model electronic environments and compare with experimental spectra. Cross-reference fluorescence studies (e.g., excitation/emission profiles) to detect aggregation-induced shifts .
Q. What experimental strategies elucidate the mechanism of action in enzyme inhibition studies?
Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to map binding kinetics. For instance, benzamide derivatives targeting kinase enzymes require mutation studies (e.g., alanine scanning) to identify critical residues. Fluorescence quenching assays can quantify binding affinities, while HPLC-MS monitors metabolite formation in real-time .
Q. How does stereochemical configuration influence the reactivity of this compound?
The sp³-hybridized nitrogen in anomeric amides reduces resonance with the carbonyl, increasing electrophilicity. Stereoelectronic effects (e.g., n→σ* interactions between alkoxy lone pairs and N-acyloxy bonds) dictate reaction pathways. Compare reactivity of enantiomers via chiral HPLC and kinetic resolution experiments. Pyramidalization angles from X-ray crystallography can correlate with nucleophilic substitution rates .
Q. What methodologies assess the mutagenic potential of this compound?
Use Ames II testing with Salmonella typhimurium strains (TA98, TA100) to detect frameshift/base-pair mutations. Benchmark against positive controls (e.g., benzyl chloride) and structurally similar compounds. For in vitro models, conduct micronucleus assays in human lymphoblastoid cells (TK6 line) to evaluate clastogenicity .
Q. How can fluorescence properties enhance detection in biological assays?
Derivatize the benzamide core with fluorophores (e.g., dansyl chloride) to enable tracking in cellular uptake studies. Optimize excitation/emission wavelengths (e.g., λ_ex = 340 nm, λ_em = 450 nm) using spectrofluorometry. For live-cell imaging, ensure minimal photobleaching by incorporating antioxidants (e.g., ascorbic acid) in buffer solutions .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational models (Gaussian 16) to resolve ambiguities.
- Risk Mitigation : Adopt ISO 9001-compliant protocols for hazardous waste disposal (e.g., trichloroisocyanuric acid neutralization).
- Ethical Compliance : Follow NIH guidelines for mutagenicity testing, including IRB approval for cell-based assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
